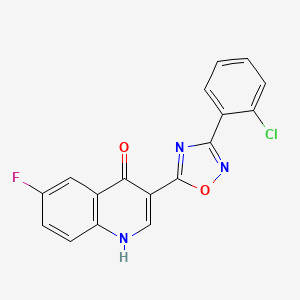

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Description

This compound features a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 3 and a 6-fluoroquinolin-4(1H)-one moiety at position 4.

Properties

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAMBSYASLRYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic derivative belonging to the class of fluoroquinolones, which are known for their broad-spectrum antimicrobial activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.72 g/mol. The structure features a quinolone core substituted with a chlorophenyl group and an oxadiazole moiety, which may contribute to its biological efficacy.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of the oxadiazole ring may enhance the interaction with these targets or introduce additional mechanisms such as:

- Inhibition of nucleic acid synthesis : By stabilizing the DNA-enzyme complex.

- Antioxidant activity : Potentially reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, studies have shown that fluoroquinolones are effective against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes. The specific activity of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one against different bacterial strains is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Streptococcus pneumoniae | 0.25 |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a favorable therapeutic index with IC50 values significantly higher than the MIC values for bacterial strains. This suggests a selective toxicity towards bacterial cells over mammalian cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various fluoroquinolone derivatives against resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics like penicillin and tetracycline .

- Mechanistic Insights : A recent investigation into the mechanism revealed that the compound not only inhibits DNA synthesis but also induces apoptosis in bacterial cells through oxidative stress pathways .

- Therapeutic Applications : Preliminary research suggests potential applications in treating infections caused by multidrug-resistant bacteria, particularly in hospital settings where such pathogens are prevalent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

a) 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Structural Difference: Replaces the quinolinone with a smaller pyridinone ring.

- Implications : Reduced aromatic surface area may weaken π-π stacking interactions with biological targets. However, the smaller size could improve solubility.

- Synthesis : Similar oxadiazole formation methods are used, but yields and purification steps differ due to steric and electronic effects .

b) 3-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

- Structural Difference : Substitutes 2-chlorophenyl with 3-bromophenyl.

- The altered substitution pattern may also affect binding to hydrophobic pockets .

c) MA Series (MA1, MA2, MA3)

- Structural Difference: These compounds feature a propylamino linker between the oxadiazole and quinoline, with variable substituents (e.g., methoxy, fluoroethoxy).

- Pharmacological Impact: MA2 and MA3 show high affinity for cannabinoid CB2 receptors due to fluorinated groups, suggesting that the 6-fluoro substitution in the target compound may similarly enhance receptor interactions .

Physicochemical Properties

Key Observations :

Computational Insights

- Density Functional Theory (DFT): The B3LYP functional (Exact Exchange + Gradient Corrections) predicts the oxadiazole ring’s electron-deficient nature, facilitating charge-transfer interactions. Fluorine’s electron-withdrawing effect stabilizes the quinolinone’s HOMO-LUMO gap .

- Multiwfn Analysis: Electron localization function (ELF) maps reveal high electron density at the oxadiazole’s N–O bonds, suggesting nucleophilic attack susceptibility. The 6-fluoro group polarizes the quinolinone ring, enhancing dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.